methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride
Overview
Description
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride is a chemical compound with the molecular formula C7H12ClN3O2. It is a derivative of histidine, an essential amino acid, and contains an imidazole ring, which is a five-membered ring with two nitrogen atoms. This compound is often used in biochemical research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride typically involves the esterification of histidine. One common method includes the reaction of histidine with methanol in the presence of hydrochloric acid, which acts as a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The final product is often obtained with high purity through multiple stages of purification, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form different products.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced amino acid derivatives.
Substitution: Various substituted imidazole compounds.
Scientific Research Applications
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme catalysis and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, which is crucial for enzyme catalysis. Additionally, the amino group can form hydrogen bonds with other molecules, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Histidine: The parent amino acid from which methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride is derived.
Histamine: A biogenic amine derived from histidine, involved in immune responses.
Carnosine: A dipeptide composed of histidine and beta-alanine, with antioxidant properties.
Uniqueness
This compound is unique due to its esterified form, which enhances its stability and solubility compared to its parent compound, histidine. This modification allows for its use in various chemical reactions and applications that are not feasible with histidine alone.
Properties
IUPAC Name |
methyl 2-amino-3-(1H-imidazol-5-yl)propanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;/h3-4,6H,2,8H2,1H3,(H,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEIFXWJNCAVEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7389-87-9 | |
Record name | L-Histidine, dihydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522221 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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